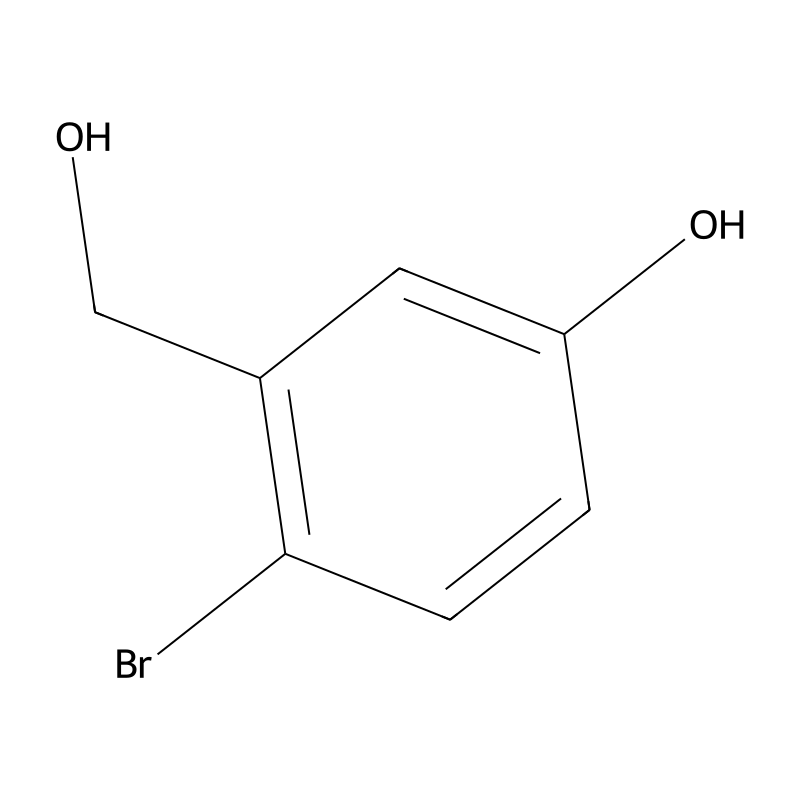

4-Bromo-3-(hydroxymethyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

4-Bromo-3-(hydroxymethyl)phenol, also known as 4-bromo-homocatechol, has been synthesized using various methods, including the bromination of homocatechol and the coupling of bromobenzene with formaldehyde and a phenol derivative. [Source: TargetMol - 4-Bromo-3-(hydroxymethyl)phenol, ]

Researchers have employed various techniques to characterize the structure and purity of this compound, including nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). [Source: Ambeed - 2737-20-4|4-Bromo-3-(hydroxymethyl)phenol, ]

Potential Applications:

While the specific research applications of 4-bromo-3-(hydroxymethyl)phenol are not extensively documented, its chemical structure suggests potential uses in several areas:

- Organic synthesis: The presence of a bromine atom and a hydroxyl group with a neighboring methyl group makes this compound a potential building block for the synthesis of more complex organic molecules.

- Medicinal chemistry: The combination of a phenolic group and a halogenic atom (bromine) has been associated with various biological activities in other molecules. This similarity raises the possibility of exploring 4-bromo-3-(hydroxymethyl)phenol for its potential medicinal properties, although further research is needed.

4-Bromo-3-(hydroxymethyl)phenol is an organic compound with the molecular formula . It features a bromine atom and a hydroxymethyl group attached to a phenolic ring. The compound is recognized for its potential applications in various fields, including pharmaceuticals and materials science. Its structure can be represented as follows:

- Chemical Structure: The compound consists of a phenol ring substituted with a bromine atom at the para position and a hydroxymethyl group at the meta position.

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles.

- Reduction Reactions: The hydroxymethyl group can be subjected to reduction, yielding alcohols or other derivatives.

- Acylation: This compound can react with acylating agents to form esters, particularly when treated with acetic anhydride or acetyl chloride in the presence of a base .

Research indicates that 4-Bromo-3-(hydroxymethyl)phenol exhibits notable biological activity. It has been studied for its potential antimicrobial properties and its role in synthesizing biologically active compounds. For instance, derivatives of this compound have shown effectiveness against certain bacterial strains, suggesting its utility in developing new antimicrobial agents .

Several methods exist for synthesizing 4-Bromo-3-(hydroxymethyl)phenol:

- Direct Bromination: Starting from 3-(hydroxymethyl)phenol, bromination can be achieved using bromine or brominating agents under controlled conditions.

- Metal-Free Synthesis: Recent advancements have introduced metal-free methods involving the reaction of phenolic compounds with triphenylphosphine and aryl bromides .

- Reduction of Related Compounds: The compound can also be synthesized by reducing related halogenated phenols using reducing agents such as sodium borohydride .

4-Bromo-3-(hydroxymethyl)phenol finds various applications across multiple domains:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and biologically active molecules.

- Antimicrobial Agents: Its derivatives are explored for potential use as antimicrobial agents.

- Materials Science: The compound can be used in polymer chemistry for creating functional materials.

Studies on 4-Bromo-3-(hydroxymethyl)phenol have focused on its interactions with biological systems and other chemical compounds. Notably, research has highlighted its interactions with metal complexes, such as platinum(II), which enhance its biological activity and stability . These interaction studies are crucial for understanding the compound's mechanisms of action and potential therapeutic applications.

Several compounds share structural similarities with 4-Bromo-3-(hydroxymethyl)phenol, each exhibiting unique properties:

These comparisons illustrate how 4-Bromo-3-(hydroxymethyl)phenol stands out due to its specific substitution pattern and functional groups, contributing to its unique reactivity and biological profile.